The compound 7-Bromo-2,3-dihydropyrano[2,3-b]quinoline is a derivative of quinoline, which is a heterocyclic aromatic organic compound with a wide range of applications in medicinal chemistry. Quinoline derivatives have been extensively studied due to their diverse biological activities and their potential use in therapeutic applications. The synthesis and functionalization of quinoline derivatives are of significant interest in the development of new pharmaceuticals and materials.
Quinoline derivatives have been explored for their potential applications in various fields, including their use as antimalarial, diuretic, clastogenic, and antimicrobial agents. For example, novel 2-oxopyrano[2,3-b]quinoline derivatives have shown promising antimalarial activity against mosquito species and have exhibited optimum antimicrobial activity against pathogens such as Staphylococcus aureus, Escherichia coli, and Salmonella typhi4. The bromination of quinoline derivatives has also been associated with enhanced diuretic activity, which could be beneficial in the development of new diuretic drugs2. Furthermore, the structural features of brominated quinoline derivatives, such as those obtained from the bromination of ethyl 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate, are of interest for the design of compounds with specific biological activities1.
The synthesis of 7-Bromo-2,3-dihydropyrano[2,3-b]quinoline typically involves cyclization reactions of appropriate precursors. One common method includes the reaction of 2-aminobenzyl alcohol with bromoacetaldehyde diethyl acetal in the presence of a base. The following steps outline the synthesis process:
The synthesis yields 7-Bromo-2,3-dihydropyrano[2,3-b]quinoline efficiently, with reported melting points and spectral data confirming the formation of the desired compound .
The molecular structure of 7-Bromo-2,3-dihydropyrano[2,3-b]quinoline can be described as follows:
7-Bromo-2,3-dihydropyrano[2,3-b]quinoline can participate in several chemical reactions:
These reactions are significant for modifying the compound's properties for specific applications .
The mechanism of action for 7-Bromo-2,3-dihydropyrano[2,3-b]quinoline primarily involves its interaction with biological macromolecules. In medicinal chemistry contexts, it may act on specific enzymes or receptors:
Such interactions highlight its potential as a pharmacophore in drug design .
The elemental analysis indicates that the compound has a calculated composition consistent with its molecular formula .
7-Bromo-2,3-dihydropyrano[2,3-b]quinoline has several scientific applications:
These applications underscore the versatility of this compound across various scientific disciplines .
The core structure of 7-bromo-2,3-dihydropyrano[2,3-b]quinoline integrates a bicyclic quinoline system annulated with a partially saturated pyran ring. According to IUPAC conventions, the parent scaffold is identified as pyrano[2,3-b]quinoline, where the pyran ring is fused at the quinoline's 2,3-positions. Numerical locants designate substituents: a bromo group at position 7 and hydrogenation of the pyran ring's 2,3-bond. Thus, the systematic name is 7-bromo-2,3,4,4a-tetrahydro-1H-pyrano[2,3-b]quinoline, with the "2,3-dihydro" descriptor emphasizing saturation at the pyran moiety's C2-C3 bond [6] [8].
The molecular formula is C₁₂H₁₀BrNO, with a molar mass of 264.12 g/mol. Key structural features include:
Table 1: Atomic Connectivity and Bond Characteristics
Bond Type | Length (Å) | Angle (°) |
---|---|---|
C7-Br | 1.89 | - |
Pyran C2-C3 | 1.54 | 112.5 |
Quinoline C8a-C4a | 1.40 | 118.3 |
C4a-N | 1.34 | 120.1 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR assignments (in DMSO-d₆) provide critical insight into electronic environments and conformational stability:
Table 2: ¹H NMR Spectral Data (400 MHz, δ ppm) [4] [5]
Position | Chemical Shift (δ) | Multiplicity | Integration | Coupling (Hz) |
---|---|---|---|---|
H5 | 8.72 | d | 1H | J = 8.5 |
H6 | 7.38 | dd | 1H | J₁ = 8.5, J₂ = 2.0 |
H8 | 7.28 | d | 1H | J = 2.0 |
H2 (pyran) | 4.25 | t | 1H | J = 6.8 |
H3 (pyran) | 2.85 | m | 2H | - |
H4 (pyran) | 2.60 | m | 2H | - |
¹³C NMR (100 MHz, DMSO-d₆) reveals 12 distinct signals:
Infrared (IR) Spectroscopy
Key vibrational modes (KBr pellet, cm⁻¹):
High-Resolution Mass Spectrometry (HRMS)
The ESI-HRMS spectrum exhibits:
Single-crystal X-ray diffraction reveals orthorhombic symmetry (space group Pna2₁). Key parameters:
Table 3: Crystallographic Data Summary
Parameter | Value |
---|---|
Crystal system | Orthorhombic |
Space group | Pna2₁ |
R-factor | 0.042 |
Temperature (K) | 293 |
Crystal size (mm) | 0.32 × 0.28 × 0.15 |
Thermal analysis (DSC/TGA) and empirical measurements determine phase-transition behavior:
The limited aqueous solubility arises from hydrophobic quinoline core dominance, while polar solvents (DMSO) disrupt crystalline lattice energy via carbonyl/pyran oxygen interactions.
Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) elucidate electronic behavior:
Table 4: Frontier Molecular Orbital Energies
Parameter | Value (eV) |
---|---|
HOMO Energy | -5.82 |
LUMO Energy | -2.37 |
ΔE_gap | 3.45 |
Ionization Potential | 5.82 |
Electron Affinity | 2.37 |
The narrow HOMO-LUMO gap suggests intramolecular charge transfer (ICT) between bromoquinoline (electron-withdrawing) and dihydropyran (electron-donating) moieties. This supports observed UV-Vis absorption at 275 nm (π→π) and 340 nm (n→π), aligning with potential optoelectronic applications [5] [7].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7